Tetradecyl ether
Overview
Description
Tetradecyl ether is an organic compound characterized by the presence of a long alkyl chain attached to an oxygen atom. It is commonly used in various industrial applications due to its unique chemical properties. The compound is known for its stability and ability to act as a surfactant, making it valuable in the production of detergents, emulsifiers, and other chemical formulations.
Mechanism of Action
Mode of Action
It is suggested that Tetradecyl ether may interact with its targets in a way that leads to changes in cellular processes . .
Biochemical Pathways
It is likely that this compound affects multiple pathways, leading to a variety of downstream effects . .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of this compound
Biochemical Analysis
Biochemical Properties
It is known that ether lipids like Tetradecyl Ether have a tendency to form non-lamellar inverted hexagonal structures in model membranes . This suggests that they may play a role in facilitating membrane fusion processes .
Cellular Effects
Ether lipids are known to be important for the organization and stability of lipid raft microdomains, cholesterol-rich membrane regions involved in cellular signaling .
Molecular Mechanism
Ether lipids are thought to function as endogenous antioxidants . Emerging studies suggest that they are involved in cell differentiation and signaling pathways .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecyl ether can be synthesized through several methods, with the Williamson ether synthesis being one of the most common. This method involves the reaction of an alkoxide ion with a primary alkyl halide under basic conditions. For example, the reaction of sodium tetradecylate with methyl iodide can produce this compound. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydration of alcohols. This process uses sulfuric acid as a catalyst to promote the formation of ethers from alcohols. The reaction is conducted at high temperatures to facilitate the removal of water and drive the reaction towards ether formation. Another method involves the use of silver oxide as a mild base to react directly with alkyl halides, eliminating the need for preforming metal alkoxide intermediates .
Chemical Reactions Analysis
Types of Reactions: Tetradecyl ether undergoes several types of chemical reactions, including:
Oxidation: The ether can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions.
Reduction: Reduction reactions are less common but can occur under specific conditions to yield alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride can be used for reduction reactions.
Substitution: Strong acids such as hydrobromic acid or hydroiodic acid are used for cleavage reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Alcohols and alkyl halides.
Scientific Research Applications
Tetradecyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: this compound derivatives are studied for their potential use in drug delivery systems due to their ability to form micelles and encapsulate hydrophobic drugs.
Medicine: It is explored for its potential use in the formulation of pharmaceuticals, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.
Comparison with Similar Compounds
Dodecyl ether: Similar in structure but with a shorter alkyl chain.
Hexadecyl ether: Similar in structure but with a longer alkyl chain.
Octadecyl ether: Another similar compound with an even longer alkyl chain.
Comparison: Tetradecyl ether is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant compared to shorter or longer chain ethers. Dodecyl ether may have lower surface activity due to its shorter chain, while hexadecyl and octadecyl ethers may have higher melting points and reduced solubility in water .
Properties
IUPAC Name |
1-tetradecoxytetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANWHVWXFQSQGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202465 | |
Record name | Dimyristyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5412-98-6 | |
Record name | Tetradecyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5412-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimyristyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetradecyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimyristyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ditetradecyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMYRISTYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1W1K092JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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